2,6-Dibromo-3-vinylpyridine
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Overview
Description
2,6-Dibromo-3-vinylpyridine is an organic compound with the molecular formula C7H5Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a vinyl group is substituted at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-vinylpyridine can be achieved through several methods. One common approach involves the bromination of 3-vinylpyridine using bromine or a brominating agent such as dibromohydantoin. The reaction is typically carried out in a solvent like carbon tetrachloride under controlled conditions to ensure selective bromination at the 2nd and 6th positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, in the presence of a base such as potassium carbonate, are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyridines
- Coupled products with various functional groups
- Oxidized or reduced derivatives of the vinyl group
Scientific Research Applications
2,6-Dibromo-3-vinylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-vinylpyridine largely depends on its chemical reactivity. In cross-coupling reactions, it acts as an electrophile, where the bromine atoms are replaced by nucleophiles. The vinyl group can participate in various addition reactions, contributing to the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis.
Comparison with Similar Compounds
2,6-Dibromopyridine: Lacks the vinyl group, making it less versatile in certain reactions.
3-Vinylpyridine: Does not have bromine substituents, limiting its reactivity in substitution and cross-coupling reactions.
2,6-Dibromo-4-vinylpyridine: Similar structure but with the vinyl group at the 4th position, which can lead to different reactivity and applications.
Uniqueness: 2,6-Dibromo-3-vinylpyridine is unique due to the presence of both bromine atoms and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C7H5Br2N |
---|---|
Molecular Weight |
262.93 g/mol |
IUPAC Name |
2,6-dibromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2 |
InChI Key |
FDUOEZCBTIKABM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=C(C=C1)Br)Br |
Origin of Product |
United States |
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